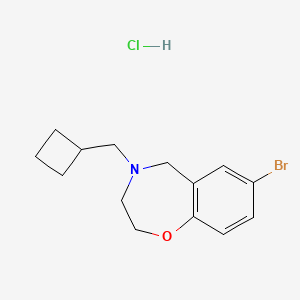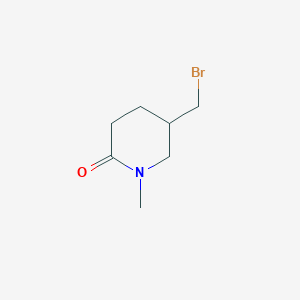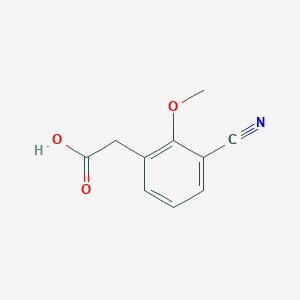
3-Butoxy-2,6-difluorobenzyl alcohol
Overview
Description
“3-Butoxy-2,6-difluorobenzyl alcohol” is a chemical compound with the IUPAC name (3-butoxy-2,6-difluorophenyl)methanol . It has a molecular weight of 216.23 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Butoxy-2,6-difluorobenzyl alcohol” is1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Butoxy-2,6-difluorobenzyl alcohol” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Scientific Research Applications of 3-Butoxy-2,6-difluorobenzyl Alcohol
Use as a Protecting Group in Organic Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of benzyl ether-type protecting groups for alcohols, demonstrates stability under oxidizing conditions and compatibility with certain deprotection methods. This group has applications in the stereocontrolled synthesis of β-mannopyranosides, indicating the potential utility of related structures like 3-Butoxy-2,6-difluorobenzyl alcohol in similar synthetic contexts (Crich, Li, & Shirai, 2009).
Role in Catalysis and Oxidation Reactions
- Studies on the oxidation of benzyl alcohol derivatives, like 3,4-dimethoxybenzyl alcohol, by enzymes such as ligninase from Phanerochaete chrysosporium, provide insights into their potential roles in bio-catalytic processes. This could inform the use of related compounds like 3-Butoxy-2,6-difluorobenzyl alcohol in similar enzymatic reactions (Tien, Kirk, Bull, & Fee, 1986).
Applications in Bioorganic and Medicinal Chemistry
- The discovery of 2,6-difluorobenzyl ether series in RORγt inverse agonists highlights the significance of difluorobenzyl alcohols in developing treatments for inflammatory diseases. This suggests the potential for 3-Butoxy-2,6-difluorobenzyl alcohol in similar therapeutic contexts (Duan et al., 2020).
Herbicidal Applications
- 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, a compound structurally related to 3-Butoxy-2,6-difluorobenzyl alcohol, has demonstrated potent herbicidal activity and rice selectivity. This indicates the potential application of 3-Butoxy-2,6-difluorobenzyl alcohol in the development of agricultural chemicals (Hwang et al., 2005).
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzyl alcohols , which are organic compounds containing the phenylmethanol substructure
Mode of Action
As a benzyl alcohol derivative, it may interact with its targets through hydrogen bonding, given the presence of the hydroxyl (-OH) group . .
Biochemical Pathways
The biochemical pathways affected by 3-Butoxy-2,6-difluorobenzyl alcohol are currently unknown . Benzyl alcohols can participate in a variety of biochemical reactions, but the specific pathways and downstream effects for this compound need further investigation.
properties
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGILMYFQFJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)

![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)








![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

